Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate
Description
Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate (CAS: 81144-09-4, molecular formula: C₁₃H₂₀O₄) is a cyclohexane derivative featuring two ester groups and an ethylidene moiety. Its structure comprises a cyclohexane ring substituted at the 1-position with an ethyl carboxylate group and at the 4-position with a 2-ethoxy-2-oxoethylidene substituent. This compound is primarily utilized as a precursor in photoredox-catalyzed reactions, such as the synthesis of quinazolinone derivatives (e.g., ethyl 4-(4-oxo-3,4-dihydroquinazolin-2-yl)cyclohexane-1-carboxylate) under visible light irradiation . Its reactivity is attributed to the α,β-unsaturated ester system, which participates in conjugate addition and cyclization reactions.
Properties
IUPAC Name |
ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-3-16-12(14)9-10-5-7-11(8-6-10)13(15)17-4-2/h9,11H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSDJLRZFSIZFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1CCC(CC1)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate typically involves the reaction of cyclohexanecarboxylic acid with ethyl oxalyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then treated with ethanol to yield the final product. The reaction conditions usually require a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is typically carried out under controlled temperature and pressure conditions to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate and analogous cyclohexane/cyclohexene derivatives:
Structural and Functional Differences
(i) Substituent Effects on Reactivity
- Ethylidene vs. Ketone Groups: The ethylidene moiety in the target compound enables conjugation, facilitating photoredox reactions (e.g., cyclization with quinazolinones) . In contrast, simple ketones (e.g., Ethyl 4-oxocyclohexanecarboxylate) are more prone to nucleophilic additions, such as in Michael reactions with chalcones to form cyclohexenones .
(ii) Aromatic vs. Aliphatic Substituents
- Compounds with aryl substituents (e.g., Ethyl 6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate) exhibit π-π stacking interactions in crystal structures, influencing packing stability . These derivatives are often intermediates in pharmaceuticals due to their bioactivity .
- Aliphatic substituents (e.g., ethyl or methyl groups) primarily affect steric hindrance and solubility. For instance, Ethyl 2-methyl-4-oxocyclohexane-1-carboxylate’s methyl group may restrict ring puckering, altering conformational dynamics .
Physical Properties
- Melting points for cyclohexenone derivatives range widely; for example, the quinazolinone adduct in melts at 196–197°C , while Ethyl 6-(4-ethoxyphenyl)-4-(furan-2-yl)-2-oxocyclohex-3-ene-1-carboxylate has a melting point of 388 K (115°C) .
- The target compound’s liquid state or low melting point is inferred from its use in solution-phase reactions, though specific data are unavailable.
Biological Activity
Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate, with the molecular formula C13H20O4 and a molecular weight of 240.3 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.
The compound is synthesized through the reaction of cyclohexanecarboxylic acid with ethyl oxalyl chloride in the presence of a base such as pyridine. This method allows for the formation of the desired ester with specific structural features that contribute to its biological activity. The compound's structure includes a cyclohexane ring and an ethoxy-oxoethylidene group, which are crucial for its reactivity and stability in biological systems.
This compound exhibits biological activity primarily through its interactions as an electrophile. It can react with nucleophiles in biological systems, potentially leading to the inhibition of specific enzymes or modulation of signaling pathways. This mechanism is essential for understanding its therapeutic potential.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that various synthesized derivatives demonstrate effectiveness against a range of microorganisms, including:
- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Streptococcus pyogenes, Klebsiella pneumoniae.
- Fungi : Aspergillus flavus, Aspergillus fumigatus, Candida albicans, Penicillium marneffei, Trichophyton mentagrophytes.
These findings suggest that this compound may possess broad-spectrum antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications .
Anticancer Activity
In addition to its antimicrobial properties, there is growing interest in the anticancer potential of this compound. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. These effects are likely mediated by its ability to interact with cellular targets and disrupt critical signaling pathways involved in cancer progression.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into their potential therapeutic applications:
- Antimicrobial Screening : A study synthesized a series of derivatives related to this compound and tested them against various pathogens. The results indicated significant activity against both bacterial and fungal strains, highlighting the compound's potential as a lead for new antimicrobial agents .
- Anticancer Research : Investigations into similar compounds have shown promising results in inhibiting tumor growth in vitro and in vivo models. These studies emphasize the need for further research into the specific mechanisms by which this compound exerts its anticancer effects.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C13H20O4 | Antimicrobial, Anticancer |
| Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | C14H22N2O4 | Antimicrobial |
| Ethyl 1-(2-ethoxy-2-oxoethyl)piperidine-4-carboxylate | C12H21NO4 | Antimicrobial |
The comparative analysis indicates that while similar compounds also exhibit biological activities, this compound's unique structural features may confer distinct advantages in terms of efficacy and specificity.
Q & A
Q. What are the common synthetic routes for Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate, and how are reaction conditions optimized?
The compound is typically synthesized via Michael addition of ethyl acetoacetate to α,β-unsaturated carbonyl precursors (e.g., chalcones) under basic conditions (e.g., NaOH in ethanol). Reaction optimization focuses on:
- Catalyst selection : Base strength and solvent polarity (e.g., ethanol vs. THF) influence yield and regioselectivity .
- Temperature control : Reflux conditions (~8–12 hours) ensure completion, while lower temperatures may reduce side reactions .
- Purification : Flash chromatography (hexanes/EtOAc gradients) separates diastereomers, with NMR monitoring to confirm purity .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Key techniques include:
- NMR spectroscopy : H and C NMR identify substituent environments (e.g., ester carbonyls at ~170–175 ppm, cyclohexene protons at ~5–6 ppm) .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., loss of ethoxy groups) .
- X-ray crystallography : Resolves stereochemistry and ring conformations (e.g., envelope vs. half-chair cyclohexene geometries) .
Q. What are the primary structural features influencing reactivity?
- Electron-deficient cyclohexene ring : The α,β-unsaturated ketone moiety enables nucleophilic additions (e.g., Grignard reagents) .
- Ester groups : Ethyl esters participate in hydrolysis or transesterification under acidic/basic conditions .
- Steric hindrance : Bulky substituents (e.g., aryl groups) affect diastereoselectivity during synthesis .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?
Discrepancies may arise from:
- Dynamic disorder in crystals : X-ray structures might show multiple conformations (e.g., envelope vs. screw-boat cyclohexene rings), requiring occupancy refinement in SHELXL .
- Tautomerism or rotamerism : Variable-temperature NMR or DFT calculations can clarify equilibrium states .
- Diastereomer separation : Chiral HPLC or recrystallization resolves enantiomers misrepresented in averaged NMR data .
Q. What methodologies are used to study the compound’s potential in drug design?
Advanced approaches include:
- Molecular docking : Screens interactions with biological targets (e.g., enzymes with hydrophobic active sites) using software like AutoDock .
- SAR studies : Modifying substituents (e.g., replacing ethoxy with methoxy) to assess cytotoxicity or binding affinity .
- In vitro assays : Chromium release or MTT assays evaluate immunomodulatory or antiproliferative effects .
Q. How can reaction diastereoselectivity be enhanced in iron-catalyzed cross-coupling?
Strategies from analogous systems (e.g., ethyl cyclohexane carboxylate derivatives):
- Ligand design : Bidentate ligands improve iron catalyst stability and selectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) favor trans-diastereomers by stabilizing transition states .
- Substrate preorganization : Introducing steric bulk (e.g., tert-butyl groups) directs coupling to specific positions .
Q. What computational tools predict the compound’s physicochemical properties?
- DFT calculations : Gaussian or ORCA software models electron density for redox potentials or acid dissociation constants (pKa) .
- Molecular dynamics (MD) : Simulates solvation effects and conformational flexibility in biological membranes .
- ADMET prediction : SwissADME or pkCSM estimates bioavailability and toxicity profiles .
Data Analysis and Contradictions
Q. How should researchers address inconsistent biological activity reports?
- Orthogonal assays : Validate cytotoxicity findings using both Chromium release (membrane integrity) and metabolic (MTT) assays .
- Batch variability : Characterize purity via HPLC and control for trace solvents (e.g., residual THF) affecting results .
- Structural analogs : Compare activity of derivatives to isolate pharmacophore contributions .
Q. What crystallographic challenges arise with disordered substituents, and how are they resolved?
- Split refinement : SHELXL refines multiple occupancy sites (e.g., disordered ethoxy groups) with constraints to avoid overparameterization .
- Twinned data : HKL-3000 or XDS processes twinned crystals, ensuring accurate intensity integration .
- Hydrogen bonding analysis : PLATON identifies weak interactions (C–H···O) stabilizing crystal packing .
Methodological Best Practices
Q. What protocols ensure reproducibility in multi-step syntheses?
- Inert atmosphere : Schlenk lines prevent oxidation of sensitive intermediates (e.g., enolates) .
- Stoichiometric control : Precise molar ratios (1:1 chalcone:ethyl acetoacetate) minimize side products .
- Crystallization conditions : Slow evaporation (hexanes/EtOAc) yields high-quality single crystals for XRD .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
